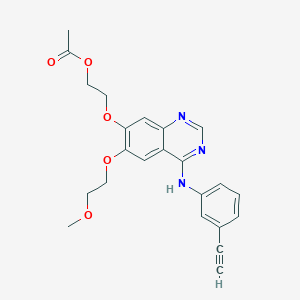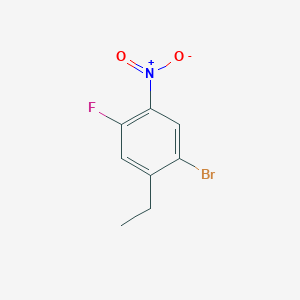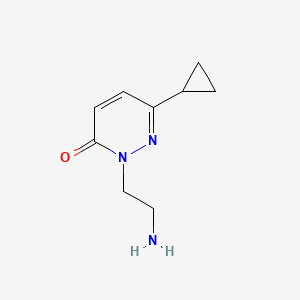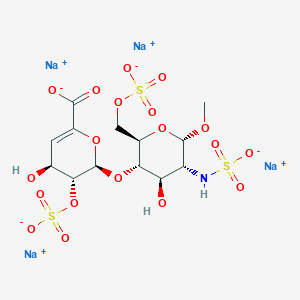
Erlotinib Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erlotinib Acetate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib involves the reaction of a compound of formula (II) with a compound of formula (III) in the presence of trifluoroacetic acid and formamidine acetate in an aprotic solvent. The reaction product is then treated with a source of hydrochloric acid in a suitable solvent to yield Erlotinib hydrochloride .
Industrial Production Methods: Industrial production of Erlotinib follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Erlotinib undergoes various chemical reactions, including:
Reduction: While reduction reactions are less common, they can occur under specific conditions.
Substitution: Erlotinib can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed:
Oxidation: Metabolites formed include hydroxylated derivatives.
Reduction: Reduced forms of Erlotinib.
Substitution: Substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Erlotinib Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study EGFR inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of EGFR in cell proliferation and apoptosis.
Medicine: Extensively used in clinical trials for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and other malignancies such as metastatic colorectal cancer and malignant glioma
Mecanismo De Acción
Erlotinib Acetate works by reversibly inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase, which allows for a different therapeutic profile compared to irreversible inhibitors like Afatinib. Its effectiveness in treating a variety of cancers and its role in combination therapies make it a valuable compound in oncology .
Propiedades
Fórmula molecular |
C23H23N3O5 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethyl acetate |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(30-9-8-28-3)22(14-20(19)24-15-25-23)31-11-10-29-16(2)27/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) |
Clave InChI |
TZHTWWZUWBDHPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)




![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)


